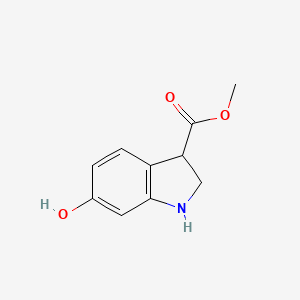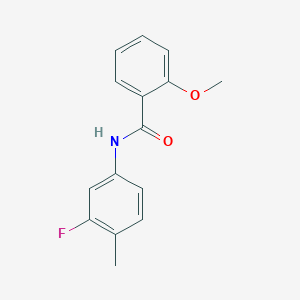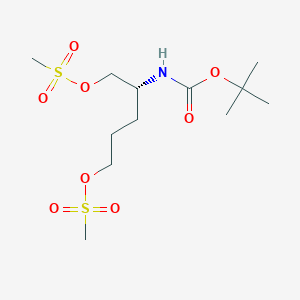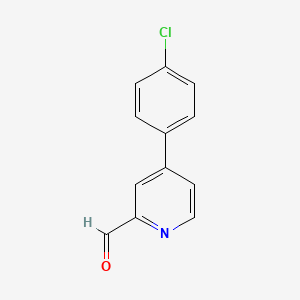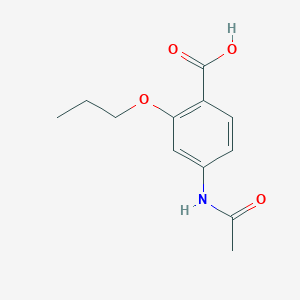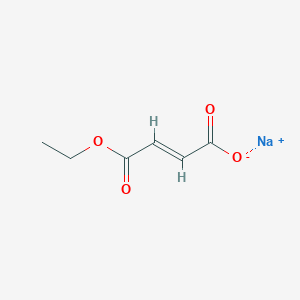
Sodium (E)-4-ethoxy-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (E)-4-ethoxy-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7NaO4 It is a sodium salt of an ethoxy-substituted butenoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (E)-4-ethoxy-4-oxobut-2-enoate typically involves the esterification of 4-oxobut-2-enoic acid with ethanol, followed by neutralization with sodium hydroxide. The reaction conditions generally include:
Esterification: The reaction between 4-oxobut-2-enoic acid and ethanol in the presence of a catalyst such as sulfuric acid.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Neutralization and Crystallization: The ester is neutralized with sodium hydroxide, and the product is crystallized and purified.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (E)-4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Various nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
Sodium (E)-4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Sodium (E)-4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-oxobut-2-enoate: Lacks the ethoxy group, making it less hydrophobic.
Sodium 4-ethoxy-4-oxobutanoate: Similar structure but with a different position of the ethoxy group.
Uniqueness
Sodium (E)-4-ethoxy-4-oxobut-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C6H7NaO4 |
|---|---|
Molekulargewicht |
166.11 g/mol |
IUPAC-Name |
sodium;(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4.Na/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/b4-3+; |
InChI-Schlüssel |
DWAQONASUJXRFZ-BJILWQEISA-M |
Isomerische SMILES |
CCOC(=O)/C=C/C(=O)[O-].[Na+] |
Kanonische SMILES |
CCOC(=O)C=CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



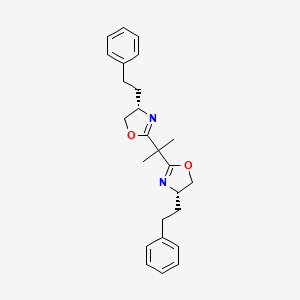
![N-[(2,4-Dimethylphenyl)methyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13352307.png)
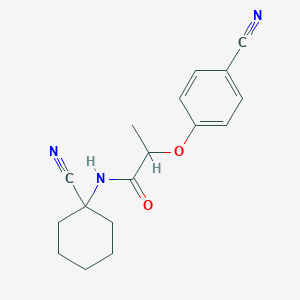
![7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13352323.png)
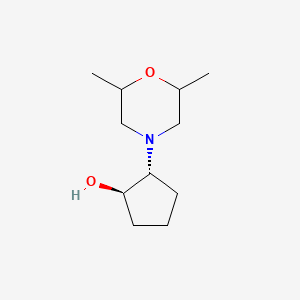
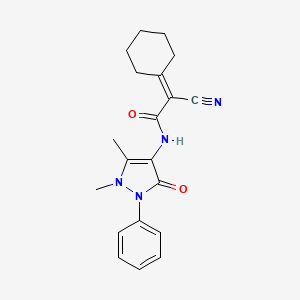
![4-Fluorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13352338.png)
